(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
Overview
Description
(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a nitrile in the presence of a base. The specific steps may include:
Formation of the thiazole ring: This can be achieved by reacting 4-(4-methoxyphenyl)thioamide with an appropriate halogenated compound under basic conditions.
Knoevenagel condensation: The thiazole derivative is then reacted with 3-chlorobenzaldehyde and malononitrile in the presence of a base such as piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(4-methoxyphenyl)-1,3-thiazol-2-yl-3-(3-chlorophenyl)prop-2-enoic acid.
Reduction: Formation of 3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamine.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile: Lacks the (2E) configuration.
3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enoic acid: Contains a carboxylic acid group instead of a nitrile.
3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enamine: Contains an amine group instead of a nitrile.
Uniqueness
The unique combination of the (2E) configuration, the thiazole ring, and the nitrile group in (2E)-3-(3-Chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-17-7-5-14(6-8-17)18-12-24-19(22-18)15(11-21)9-13-3-2-4-16(20)10-13/h2-10,12H,1H3/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOLBLGHLOCTTN-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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